2-Bromo-5-fluoro-3-methylpyridine-4-carbaldehyde is an organic compound with the molecular formula C₆H₄BrFNO. It features a pyridine ring substituted with bromine and fluorine atoms, as well as a methyl group and an aldehyde functional group. This compound is significant in synthetic organic chemistry due to its unique structural characteristics, which allow it to participate in various
Several methods exist for synthesizing 2-Bromo-5-fluoro-3-methylpyridine-4-carbaldehyde:
2-Bromo-5-fluoro-3-methylpyridine-4-carbaldehyde finds applications in:
Interaction studies involving 2-Bromo-5-fluoro-3-methylpyridine-4-carbaldehyde typically focus on its reactivity with nucleophiles and electrophiles. The presence of both bromine and fluorine atoms enhances its electrophilic character, making it a valuable substrate in various synthetic pathways. Research into its interactions with biological systems is still emerging, indicating potential avenues for further investigation.
Several compounds share structural similarities with 2-Bromo-5-fluoro-3-methylpyridine-4-carbaldehyde. Here are some notable examples:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 2-Bromo-4-fluoro-3-methylpyridine | C₆H₄BrF | 0.82 |
| 2-Bromo-3-(difluoromethyl)pyridine | C₆H₄BrF₂ | 0.77 |
| 2-Fluoro-5-bromo-pyridine | C₆H₄BrF | 0.75 |
| 3-Bromo-2-fluoropyridine | C₆H₄BrF | 0.74 |
These compounds exhibit variations in their halogen substitutions and functional groups, influencing their reactivity and applications. The unique combination of bromine, fluorine, and aldehyde functionalities in 2-Bromo-5-fluoro-3-methylpyridine-4-carbaldehyde distinguishes it from these similar compounds, making it particularly useful in targeted synthetic applications .